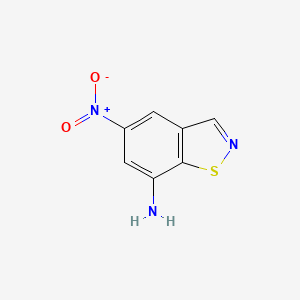

7-Amino-5-nitrobenzisothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5N3O2S |

|---|---|

Molecular Weight |

195.20 g/mol |

IUPAC Name |

5-nitro-1,2-benzothiazol-7-amine |

InChI |

InChI=1S/C7H5N3O2S/c8-6-2-5(10(11)12)1-4-3-9-13-7(4)6/h1-3H,8H2 |

InChI Key |

JIASUGKVEFLKQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C=NS2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Historical Development and Foundational Studies of 7 Amino 5 Nitrobenzisothiazole

Chronology of Discovery and Initial Reports on Benzisothiazole Synthesis

The journey to understanding 7-Amino-5-nitrobenzisothiazole begins with the discovery and synthesis of its core structure, benzisothiazole. The parent benzisothiazole is a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring with an isothiazole (B42339) ring. chemicalbook.com Early synthetic chemistry of sulfur-nitrogen heterocycles laid the groundwork for the eventual creation of this class of compounds.

Initial strategies for constructing the benzisothiazole skeleton often involved intramolecular cyclization reactions. One of the fundamental approaches involves the oxidative cyclization of 2-mercaptobenzylamine using reagents like molecular iodine. chemicalbook.com Another foundational method starts from 2-acylphenylhypochlorothioite, which undergoes intramolecular cyclization upon reaction with ammonia (B1221849) to yield benzo[d]isothiazoles. chemicalbook.com These early methods, while effective, often required harsh conditions or starting materials that were not readily accessible.

A significant route, known as the Davis-Beirut reaction, involves the oxidation of 2-aminothiobenzamides with hydrogen peroxide, leading to the formation of benzo[c]isothiazoles. chemicalbook.com The development of these initial synthetic pathways was crucial, establishing the chemical feasibility of creating the benzisothiazole ring system and opening the door for further exploration into its derivatives.

Evolution of Synthetic Methodologies Leading to Substituted Benzisothiazoles

Following the initial discovery, research efforts shifted towards developing more versatile and efficient methods for synthesizing substituted benzisothiazoles. This evolution was driven by the need for a wider range of derivatives for various chemical and biological studies. A major advancement was the use of 2-aminothiophenol (B119425) as a key starting material.

The condensation reaction of 2-aminothiophenol with various electrophiles became a cornerstone for synthesizing 2-substituted benzothiazoles, a closely related isomer class that provided insights applicable to benzisothiazoles. mdpi.comnih.gov These reactions could be performed with aldehydes, ketones, carboxylic acids, and acyl chlorides. mdpi.comnih.gov The use of catalysts, such as copper salts, Brønsted acids, and iodine, significantly improved the yields and scope of these reactions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

More recent advancements have focused on greener and more efficient synthetic routes. nih.gov These include microwave-assisted synthesis, the use of heterogeneous catalysts, and multi-component reactions that allow for the construction of complex molecules in a single step. mdpi.comnottingham.ac.uk For instance, copper-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder provides a modern and efficient route to benzo[d]isothiazoles. organic-chemistry.org

| Method | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Oxidative Cyclization | 2-Mercaptobenzylamine | Iodine (I₂) | chemicalbook.com |

| Intramolecular Cyclization | 2-Acylphenylhypochlorothioite | Ammonia (NH₃) | chemicalbook.com |

| Condensation Reaction | 2-Aminothiophenol and Aldehydes | H₂O₂/HCl | nih.gov |

| Condensation with Carboxylic Acids | 2-Aminothiophenol and Carboxylic Acids | Methanesulfonic acid/Silica (B1680970) gel | nih.gov |

| Copper-Catalyzed Annulation | 2-bromo-N-arylbenzimidamides | Sulfur powder, CuBr₂ | organic-chemistry.org |

Landmark Investigations Pertaining to the Introduction of Amino and Nitro Groups onto Benzisothiazole Scaffolds

The introduction of amino and nitro groups onto the benzisothiazole scaffold is a critical step in the synthesis of this compound and related compounds. These functional groups significantly influence the electronic properties and reactivity of the molecule.

The nitration of aromatic rings is a classic electrophilic aromatic substitution reaction, typically achieved using a mixture of nitric acid and sulfuric acid. The position of nitration on the benzisothiazole ring is directed by the existing ring structure. Studies on related heterocyclic systems have shown that the position and number of nitro groups can be controlled by varying the reaction conditions. researchgate.net

The synthesis of 3-amino-5-nitro-2,1-benzisothiazole, an isomer of the title compound, has been specifically detailed in the patent literature. google.com A common pathway involves starting with 2-cyano-4-nitroaniline, which is converted to 2-amino-5-nitrothiobenzamide. This intermediate then undergoes a catalyzed ring-closure reaction in concentrated sulfuric acid to form the 3-amino-5-nitro-2,1-benzisothiazole. google.com This multi-step process highlights the specific chemical strategies required to introduce both the amino and nitro groups in the desired positions.

Research into the biological activities of various substituted benzisothiazoles has also driven the development of synthetic methods for amino and nitro derivatives. For example, studies have investigated the properties of bz-nitro-, 3-amino-, and 3-substituted amino 2,1-benzisothiazoles. nih.gov Such investigations implicitly require robust synthetic routes to these functionalized molecules.

Early Research on Reactivity Patterns of this compound

Early research into the reactivity of this compound and its isomers has focused on the chemical transformations of its functional groups, particularly the aromatic amino group. The presence of the amino group allows for a range of subsequent chemical modifications.

A key reaction of aromatic amines is diazotization, which involves treating the amine with a source of nitrous acid (often generated from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reaction is a cornerstone of synthetic organic chemistry, as the diazonium group can be replaced by a wide variety of other functional groups. A patented method describes the direct diazotization of a sulfuric acid solution of 3-amino-5-nitro-2,1-benzisothiazole without prior isolation of the amine. google.com This process is crucial for the industrial use of this compound, for instance, as an intermediate in the synthesis of azo dyes. inchem.org

The reactivity of the compound is also influenced by the electron-withdrawing nature of the nitro group, which deactivates the benzene ring towards further electrophilic substitution but can activate it towards nucleophilic aromatic substitution under certain conditions. The interplay between the electron-donating amino group and the electron-withdrawing nitro group creates a complex reactivity profile that has been a subject of interest in medicinal and materials chemistry.

| Reaction | Reagents | Product | Significance | Reference |

|---|---|---|---|---|

| Diazotization | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | Diazonium Salt | Intermediate for synthesis of dyes and other derivatives | google.com |

Advanced Synthetic Methodologies for 7 Amino 5 Nitrobenzisothiazole and Its Precursors

Strategic Introduction and Functional Group Interconversion of Nitro and Amino Moieties

The introduction of the nitro and amino groups at the C5 and C7 positions, respectively, is critical. This can be achieved either by electrophilic substitution on a pre-formed benzisothiazole ring or by carrying these functionalities through the synthesis on the benzene (B151609) precursor before cyclization.

The direct nitration of the benzisothiazole ring system is a key method for introducing the nitro group. Studies on the electrophilic substitution of 2,1-benzisothiazole have shown that nitration primarily yields the 5-nitro-2,1-benzisothiazole, with smaller amounts of the 7-nitro and 4-nitro isomers. rsc.org This inherent regioselectivity favoring the 5-position is advantageous for the synthesis of the target compound. The reaction conditions, such as the specific nitrating agent (e.g., nitric acid in sulfuric acid) and temperature, can be optimized to maximize the yield of the desired 5-nitro isomer. rsc.org Traditional nitration methods often use corrosive mixed-acid systems, but newer protocols aim for more environmentally benign conditions, for example, using dilute aqueous nitric acid. frontiersin.orgfrontiersin.org

Direct amination of the benzisothiazole ring is less common. A more reliable and regiocontrolled strategy is the reduction of a pre-existing nitro group. Therefore, a plausible route to 7-Amino-5-nitrobenzisothiazole would involve the synthesis of a 5,7-dinitrobenzisothiazole intermediate, followed by the selective reduction of the nitro group at the 7-position. Alternatively, one could start with a precursor that already contains an amino group (or a protected form) at the desired position before cyclization and subsequent nitration.

Table 2: Regioselectivity in the Nitration of Benzisothiazole

| Substrate | Nitrating Conditions | Major Products | Minor Products | Ref |

| 2,1-Benzisothiazole | Mixed Acid (HNO₃/H₂SO₄) | 5-Nitro-2,1-benzisothiazole | 7-Nitro and 4-Nitro isomers | rsc.org |

| Benzothiazole (B30560) | Mixed Acid (HNO₃/H₂SO₄) | Quantitative study performed, substitution pattern depends on conditions | - | rsc.org |

| 2-Arylbenzothiazole | Ru-Catalyst, Cu(NO₃)₂·3H₂O | meta-Nitrated products on the 2-aryl ring | - | figshare.com |

Functional group interconversion is a cornerstone for installing the amino group. The most common method is the reduction of a nitro group. This transformation is highly efficient and can be achieved with a variety of reagents. Classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or stannous chloride (SnCl₂). Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is another widely used, clean method.

The choice of reducing agent can be critical when multiple reducible groups are present in the molecule. For a hypothetical 5,7-dinitrobenzisothiazole precursor, careful selection of reagents and reaction conditions could potentially allow for the selective reduction of one nitro group over the other, although this can be challenging. More commonly, both groups would be reduced, requiring a subsequent re-oxidation or a different synthetic strategy altogether, such as starting with a precursor where one position is already an amino group (or a protected amine) and the other is a nitro group.

Modern and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methods aim to reduce environmental impact by using safer solvents, reducing energy consumption, and employing catalytic processes. airo.co.in

Several sustainable approaches have been developed for the synthesis of the related benzothiazole core, which can be adapted for benzisothiazole synthesis. These include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields by providing uniform and rapid heating. airo.co.in This has been successfully applied to the condensation of o-aminothiophenol with aldehydes. nih.gov

Ultrasonic Irradiation : Sonication provides an alternative energy source that can promote reactions, often under milder conditions and in shorter times. orgchemres.org

Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol (B145695), or deep eutectic solvents (DES) is a key goal. airo.co.inorgchemres.orgbohrium.com Catalyst-free synthesis of benzothiazoles in ethanol at room temperature has been reported with nearly quantitative yields. bohrium.com An efficient synthesis of benzothiazole-2-thiols has also been achieved using water as the solvent. rsc.org

Catalyst-Free and Metal-Free Reactions : Developing synthetic routes that avoid the use of heavy metal catalysts reduces toxic waste and simplifies product purification. bohrium.com Reactions using catalysts like iodine or employing H₂O₂/HCl systems offer greener alternatives to traditional methods. nih.gov

Based on a thorough review of available scientific literature and chemical databases, there is no specific information available concerning the synthesis of the compound "this compound." Methodologies detailing its catalytic synthesis, the application of green chemistry principles for its production, or strategies for process optimization and yield enhancement have not been reported in the public domain.

The provided outline requires detailed, scientifically accurate content for highly specific synthetic methodologies, including transition metal-mediated cross-coupling reactions, organocatalytic methods, solvent-free syntheses, and microwave-assisted routes, all targeted exclusively at "this compound." Without primary research articles, patents, or database entries describing the preparation of this specific molecule, it is not possible to generate an article that is both scientifically accurate and strictly adheres to the requested structure.

General synthetic methods for the broader class of benzothiazoles and related nitro-aromatic compounds exist. nih.govnih.gov However, extrapolating these general procedures to a specific, multi-substituted isomer like this compound without direct evidence would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of foundational research on the synthesis of this compound.

Chemical Reactivity and Derivatization Strategies for 7 Amino 5 Nitrobenzisothiazole

Reactivity at the Amino Group (Position 7)

The primary aromatic amino group at position 7 is a versatile functional handle for a wide range of chemical transformations. Although its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the nitro group at the para-position, it remains sufficiently reactive to participate in numerous derivatization reactions.

The nitrogen atom of the 7-amino group can readily react with various electrophiles to form N-substituted derivatives. These reactions are fundamental for introducing alkyl, aryl, and acyl moieties, thereby modifying the compound's steric and electronic properties.

N-Alkylation: This involves the reaction of the amino group with alkylating agents such as alkyl halides or sulfates. The reaction typically proceeds via nucleophilic substitution to yield secondary or tertiary amines.

N-Arylation: The formation of a diarylamine bond can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, which couple the amine with an aryl halide.

N-Acylation: This is a common and efficient reaction where the amino group reacts with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base, to form stable amide derivatives. nih.govgoogleapis.comgoogle.com This reaction is generally high-yielding and serves as a cornerstone for building more complex molecules.

| Reaction Type | Typical Reagents | General Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetonitrile) | 7-(Alkylamino)-5-nitrobenzisothiazole |

| N-Arylation | Aryl Halide (Ar-X), Pd or Cu catalyst, Ligand, Base | Inert atmosphere, High temperature | 7-(Arylamino)-5-nitrobenzisothiazole |

| N-Acylation | Acyl Chloride (RCOCl) or Acid Anhydride (B1165640) ((RCO)₂O) | Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., DCM, THF) | N-(5-nitrobenzisothiazol-7-yl)amide |

The primary amino group of 7-Amino-5-nitrobenzisothiazole can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is typically reversible and often requires acidic catalysis and the removal of water to drive the equilibrium toward the product. mdpi.comresearchgate.net

| Carbonyl Compound | General Conditions | Product Class |

|---|---|---|

| Aldehyde (R-CHO) | Acid catalyst (e.g., p-TsOH), Reflux in solvent with water removal (e.g., Dean-Stark apparatus) | N-(Arylmethylidene)-5-nitrobenzisothiazol-7-amine (Schiff Base) |

| Ketone (R-CO-R') | Similar to aldehydes, may require more forcing conditions | N-(Arylalkylidene)-5-nitrobenzisothiazol-7-amine (Schiff Base) |

One of the most powerful transformations of primary aromatic amines is diazotization, which converts the amino group into a diazonium salt. masterorganicchemistry.com This is achieved by treating this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.orgyoutube.com The resulting 5-nitrobenzisothiazol-7-diazonium salt is a highly valuable intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be replaced by a wide variety of nucleophiles. organic-chemistry.org

Key subsequent transformations include:

Sandmeyer Reaction: This reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with chloro, bromo, and cyano groups, respectively. nih.gov

Gattermann Reaction: A variation that uses copper powder and the corresponding acid (e.g., Cu/HBr) to introduce halogens.

Other Transformations: The diazonium group can also be replaced by other functionalities such as hydroxyl (-OH), iodo (-I), and fluoro (-F) groups through different reagents.

| Reaction Name | Reagent(s) | Product |

|---|---|---|

| Sandmeyer | CuCl / HCl | 7-Chloro-5-nitrobenzisothiazole |

| Sandmeyer | CuBr / HBr | 7-Bromo-5-nitrobenzisothiazole |

| Sandmeyer | CuCN / KCN | 5-Nitrobenzisothiazole-7-carbonitrile |

| Schiemann Reaction | HBF₄, then heat | 7-Fluoro-5-nitrobenzisothiazole |

| Iodination | KI | 7-Iodo-5-nitrobenzisothiazole |

| Hydroxylation | H₂O, H₂SO₄, heat | 5-Nitrobenzisothiazol-7-ol |

The 7-amino group can serve as a building block for the construction of new heterocyclic rings fused to the benzisothiazole core, a process known as annulation. nih.gov By reacting this compound with bifunctional reagents containing two electrophilic centers, complex polycyclic systems can be synthesized. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridine or pyrimidine (B1678525) rings, which are prevalent motifs in medicinal chemistry. nih.gov

| Bifunctional Reagent | Reaction Type | Potential Fused Heterocyclic System |

|---|---|---|

| β-Ketoester (e.g., Ethyl acetoacetate) | Condensation/Cyclization (e.g., Combes-type reaction) | Aza-polycyclic system (e.g., Pyridone fused ring) |

| Malonic ester derivatives | Condensation/Cyclization | Fused Pyrimidinedione system |

| α,β-Unsaturated ketones | Michael Addition/Cyclization (e.g., Skraup-type reaction) | Fused Pyridine system |

Reactivity at the Nitro Group (Position 5)

The nitro group at position 5 is a strong electron-withdrawing group and is primarily susceptible to reduction reactions. The selective transformation of this group is crucial for synthesizing derivatives with different electronic and pharmacological profiles.

The reduction of the nitro group can yield either a hydroxylamino (-NHOH) or an amino (-NH₂) group, depending on the reagents and conditions employed. A key challenge is achieving chemoselectivity, reducing the nitro group without affecting the existing amino group or the sulfur-nitrogen bond in the isothiazole (B42339) ring. wikipedia.org

Common methods for selective nitro reduction include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel with hydrogen gas is a standard method. calvin.edu Conditions can be tuned to favor the reduction of the nitro group over other functionalities.

Metal/Acid Reduction: Classic reagents such as tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) powder in acetic acid or with an ammonium (B1175870) chloride solution, are highly effective for converting aromatic nitro compounds to anilines.

Partial Reduction to Hydroxylamines: Milder reducing agents or carefully controlled conditions can halt the reduction at the intermediate hydroxylamine (B1172632) stage. Reagents like zinc dust in aqueous ammonium chloride are known to favor the formation of hydroxylamines from nitroarenes. nih.gov

| Target Product | Typical Reagents and Conditions | Notes |

|---|---|---|

| 5,7-Diaminobenzisothiazole | H₂ (gas), Pd/C catalyst, in Ethanol (B145695) or Ethyl acetate | Generally clean and high-yielding. |

| 5,7-Diaminobenzisothiazole | Fe powder, NH₄Cl, in Ethanol/Water, reflux | A common, cost-effective laboratory method. |

| 5,7-Diaminobenzisothiazole | SnCl₂·2H₂O, in concentrated HCl or Ethanol | Effective but requires removal of tin salts from the product. |

| 7-Amino-5-(hydroxylamino)benzisothiazole | Zn dust, NH₄Cl, in aqueous Ethanol, controlled temperature | Stops the reduction at the hydroxylamine stage. The product may be sensitive to further reaction. nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Involving the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, proceeding through an addition-elimination mechanism. wikipedia.org This reaction is contingent on two primary factors: the presence of a suitable leaving group and sufficient activation of the aromatic ring by electron-withdrawing groups. libretexts.org

The nitro group is one of the strongest activating groups for SNAr reactions due to its powerful electron-withdrawing ability through both inductive and resonance effects. wikipedia.org It effectively stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack, particularly when positioned ortho or para to the site of substitution. libretexts.org While the most common leaving groups in SNAr reactions are halides, the nitro group itself can function as a nucleofuge (leaving group) under certain conditions. This typically occurs in highly electron-deficient aromatic systems, such as those containing multiple nitro groups. For instance, the reaction of 1,2,4-trinitrobenzene (B1210296) with piperidine (B6355638) results in the displacement of a nitro group to yield 2,4-dinitro-1-piperidinobenzene. rsc.org Similarly, the nitro group at the C5 position of 5-nitroisoxazoles has been shown to undergo substitution with various nucleophiles. rsc.org

In the context of 3-amino-5-nitro-1,2-benzisothiazole, the nitro group at the C5 position significantly lowers the electron density of the benzenoid ring. Theoretically, a potent nucleophile could attack a carbon atom bearing a suitable leaving group. However, the displacement of the C5-nitro group itself is not a commonly reported transformation for this specific substrate. The high activation barrier for the expulsion of the nitrite anion (NO₂⁻) compared to more conventional leaving groups like halides means that other reaction pathways are often more favorable. These include reactions at the more nucleophilic exocyclic amino group or nucleophilic attack on the thiazole (B1198619) portion of the heterocycle, especially if a leaving group is present at the C3 position.

Reactivity of the Benzisothiazole Heterocycle

The benzisothiazole core possesses a unique reactivity profile stemming from the fusion of an aromatic benzene (B151609) ring with an electron-deficient thiazole ring containing a relatively weak nitrogen-sulfur bond.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of this reaction are dictated by the electronic effects of the substituents already present on the ring. msu.edu

In 3-amino-5-nitro-1,2-benzisothiazole, the benzenoid ring is substituted with a strongly deactivating nitro group at the C5 position. This group withdraws electron density from the ring, making it significantly less nucleophilic and thus highly resistant to attack by electrophiles. mnstate.edu Furthermore, the fused isothiazole ring itself generally exerts an electron-withdrawing effect on the attached benzene ring. While the exocyclic amino group at C3 is a powerful activating group, its electron-donating resonance effect is primarily directed into the heterocyclic ring and has a diminished influence on the benzenoid portion.

Considering the substitution pattern, the available positions for electrophilic attack on the benzenoid ring are C4 and C6. Both positions are ortho to the strongly deactivating and meta-directing nitro group at C5. Consequently, the activation energy for an electrophilic attack at these positions would be prohibitively high. As a result, electrophilic aromatic substitution on the benzenoid ring of 3-amino-5-nitro-1,2-benzisothiazole is not a synthetically viable reaction, and there is a lack of reported examples in the scientific literature.

The isothiazole portion of the benzisothiazole system is susceptible to nucleophilic attack, particularly at the C3 position, which is analogous to the carbonyl carbon in an amide. The outcome of such an attack is highly dependent on the nature of the substituent at C3, the incoming nucleophile, and the reaction conditions.

If a good leaving group is present at the C3 position, nucleophilic substitution can occur. For example, studies on 3-chloro-1,2-benzisothiazole (B19369) have shown that treatment with sodium ethoxide results in a clean substitution product, 3-ethoxy-1,2-benzisothiazole, without cleavage of the heterocyclic ring. rsc.org This demonstrates that, with an appropriate combination of substrate and nucleophile, the benzisothiazole core can remain intact.

However, the thiazole ring is also prone to cleavage upon nucleophilic attack, as discussed in the next section. For the parent compound, 3-amino-5-nitro-1,2-benzisothiazole, the amino group is a poor leaving group, making direct nucleophilic substitution at C3 unlikely. Instead, the exocyclic amino group itself is the most probable site of reaction with electrophiles.

A characteristic reaction of the 1,2-benzisothiazole (B1215175) ring system is its propensity to undergo ring-opening upon treatment with strong nucleophiles. This reaction is typically initiated by an attack on one of the heteroatoms or the C3 carbon, leading to the cleavage of the relatively weak N-S bond.

Extensive research on 3-chloro-1,2-benzisothiazole has revealed that a variety of nucleophiles induce ring fission. rsc.org For example:

Hard nucleophiles , such as n-butyl-lithium, are proposed to attack the sulfur atom, leading to cleavage of the N-S bond and formation of o-(n-butylthio)-benzonitrile. rsc.org

Soft nucleophiles and carbanions often lead to more complex rearrangements. The reaction with carbanions derived from active methylene (B1212753) compounds like pentane-2,4-dione or ethyl acetoacetate (B1235776) results in the formation of 3-aminobenzo[b]thiophene derivatives. semanticscholar.orgrsc.org The proposed mechanism involves an initial attack at C3, followed by ring-opening to an S-substituted o-cyanothiophenol intermediate, which then undergoes an intramolecular cyclization to form the more stable benzothiophene (B83047) ring system. rsc.org

The antimicrobial action of some related benzisothiazolinone compounds is attributed to a similar ring-opening mechanism, where nucleophilic thiol groups from microbial enzymes attack the sulfur atom, causing irreversible cleavage of the N-S bond and inactivation of the enzyme. researchgate.net These examples highlight that the benzisothiazole core, while aromatic, is susceptible to ring-opening and rearrangement pathways, which can be exploited for the synthesis of other heterocyclic scaffolds.

Synthesis of Polyfunctionalized Derivatives and Conjugates

While the benzisothiazole ring itself displays complex reactivity, the most synthetically useful handle on the 3-amino-5-nitro-1,2-benzisothiazole molecule is the exocyclic amino group at the C3 position. This group behaves as a typical aromatic amine and is readily derivatized.

The primary and most widely documented derivatization strategy for 3-amino-5-nitrobenzisothiazole involves the diazotization of the C3-amino group, followed by an azo coupling reaction. This pathway is of significant industrial importance for the synthesis of high-performance disperse dyes.

The process begins with the treatment of 3-amino-5-nitro-2,1-benzisothiazole with a diazotizing agent, such as nitrosyl sulfuric acid, at low temperatures to form a stable diazonium salt. google.com This electrophilic diazonium salt is then reacted with an electron-rich coupling component, typically an N-substituted aniline (B41778) or a naphthol derivative, to generate a highly conjugated azo dye. science.gov The resulting benzisothiazolyl azo dyes are known for their deep hues and excellent fastness properties on synthetic fabrics like polyester (B1180765). science.gov

| Diazonium Component | Coupling Component | Resulting Dye Class | Key Properties | Reference |

|---|---|---|---|---|

| 3-Amino-5-nitro-2,1-benzisothiazole diazonium salt | N-ethyl-N-methoxycarbonylethyl aniline | Disperse Blue Azo Dye (e.g., C.I. Disperse Blue 148) | Deep blue hue, high thermal stability | google.com |

| 3-Amino-5-nitro-2,1-benzisothiazole diazonium salt | N,N-diacetoxyethyl-aniline | Benzisothiazole Azo Dye | Bright color, good lightfastness | science.gov |

| 3-Amino-5-nitro-2,1-benzisothiazole diazonium salt | N-benzoyloxyethyl-N-cyanoethyl-aniline | Benzisothiazole Azo Dye | Intense absorption, solvatochromic behavior | science.gov |

Beyond diazotization, the nucleophilic character of the amino group allows for reactions with a range of electrophiles. For example, the reaction of the related 3-amino-2,1-benzisothiazole with maleic anhydride proceeds via a simple nucleophilic attack of the amino group on the anhydride to form the corresponding maleamic acid. This illustrates a general pathway for creating amide, sulfonamide, and urea (B33335) derivatives from 3-amino-5-nitro-1,2-benzisothiazole, enabling its incorporation into more complex molecular scaffolds for various applications.

Covalent Attachment to Polymers and Nanomaterials

The unique structural characteristics of this compound, featuring a reactive primary amine and an electron-withdrawing nitro group on a heterocyclic scaffold, make it a compelling candidate for covalent integration into polymeric and nanomaterial systems. Such modifications can impart novel optical, electronic, or sensing properties to the bulk material. The primary strategies for covalent attachment leverage the nucleophilicity of the 7-amino group.

One of the most direct methods for immobilizing this compound onto a polymer backbone is through the reaction of its amino group with polymers containing reactive functional groups. For instance, polymers functionalized with acyl chlorides, isocyanates, or epoxides can readily undergo reactions with the amino group to form stable amide, urea, or secondary amine linkages, respectively. This approach has been successfully employed for the covalent attachment of various amine-containing dyes and functional molecules to polymers. The reaction conditions are typically mild, often requiring a non-protic solvent and sometimes a base to scavenge any acidic byproducts.

Another versatile strategy involves the use of crosslinking agents to mediate the attachment. Bifunctional crosslinkers, such as glutaraldehyde (B144438) or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed. For example, a polymer with carboxylic acid functionalities can be activated with EDC to form a reactive intermediate that then readily couples with the amino group of this compound. This method is widely used for bioconjugation and the functionalization of surfaces.

Similarly, the surface of various nanomaterials, including silica (B1680970) nanoparticles, quantum dots, and carbon nanotubes, can be functionalized with this compound. Typically, the nanomaterial surface is first modified to introduce reactive groups. For silica nanoparticles, this is often achieved through silanization with aminosilanes (e.g., (3-aminopropyl)triethoxysilane), which introduces primary amine groups. These can then be coupled with a derivative of this compound. Alternatively, if the nanomaterial surface is functionalized with carboxyl groups, EDC coupling can be utilized to attach the amino-containing molecule directly.

The covalent attachment of this compound to these materials can be tailored for specific applications. For example, incorporating this molecule into a polymer matrix can lead to the development of novel polymeric dyes with specific absorption and emission properties. When attached to the surface of nanoparticles, the resulting functionalized materials could find use in sensing, bioimaging, or as components in electronic devices.

Below is an interactive data table summarizing common covalent attachment strategies.

| Polymer/Nanomaterial Functional Group | Coupling Chemistry | Linkage Formed | Typical Reaction Conditions |

| Acyl Chloride (-COCl) | Nucleophilic Acyl Substitution | Amide | Anhydrous aprotic solvent (e.g., THF, DMF), room temperature, often with a non-nucleophilic base (e.g., triethylamine) |

| Isocyanate (-NCO) | Nucleophilic Addition | Urea | Anhydrous aprotic solvent (e.g., THF, toluene), room temperature to mild heating |

| Epoxide | Ring-Opening Addition | Secondary Amine | Protic or aprotic solvent, often requires heating |

| Carboxylic Acid (-COOH) | Carbodiimide Coupling (e.g., EDC/NHS) | Amide | Aqueous or organic solvent (e.g., MES buffer, DMF), pH 4.5-7.5, room temperature |

| Aldehyde (-CHO) | Reductive Amination | Secondary Amine | Aqueous or organic solvent, reducing agent (e.g., sodium cyanoborohydride), pH 6-8 |

Formation of Donor-Acceptor Systems Incorporating this compound

The electronic structure of this compound, characterized by the electron-donating amino group and the potent electron-withdrawing nitro group situated on the benzisothiazole core, makes it an excellent building block for the construction of donor-acceptor (D-A) systems, also known as push-pull chromophores. These systems are of significant interest due to their unique photophysical properties, including intramolecular charge transfer (ICT), which often leads to large Stokes shifts, solvatochromism, and enhanced nonlinear optical responses.

In a typical D-A architecture involving this compound, the molecule itself can act as a potent acceptor moiety due to the strong electron-withdrawing capability of the nitro group, further enhanced by the benzisothiazole ring. To complete the D-A system, an electron-donating group (the donor) is covalently linked to the 7-amino position. The choice of the donor group allows for the fine-tuning of the electronic and optical properties of the resulting chromophore.

Commonly used electron-donating groups include arylamines (e.g., diphenylamine, carbazole), alkoxy-substituted phenyl groups, and various electron-rich heterocyclic compounds. The synthesis of these D-A systems often involves standard cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a C-N bond between an aryl halide (as the donor precursor) and the 7-amino group of the benzisothiazole derivative. Alternatively, nucleophilic aromatic substitution reactions can be employed where a sufficiently activated aryl halide is reacted with the amino group.

The photophysical properties of these donor-acceptor systems are highly dependent on the strength of the donor and the nature of the π-conjugated bridge (if any) connecting the donor and acceptor. A stronger donor will generally lead to a more pronounced ICT character and a red-shifted absorption spectrum. The solvent polarity also plays a crucial role; in more polar solvents, the excited state is stabilized to a greater extent, often resulting in a bathochromic shift of the emission wavelength (positive solvatochromism).

The design and synthesis of such D-A systems are central to the development of materials for a wide range of applications, including organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), nonlinear optics (NLO), and fluorescent probes for sensing and imaging.

Below is an interactive data table summarizing the components and expected properties of donor-acceptor systems based on this compound.

| Donor Group | Synthetic Strategy | Expected Absorption Maximum (λmax) | Potential Applications |

| Diphenylamine | Buchwald-Hartwig Amination | Visible Region (e.g., 400-500 nm) | Organic Light-Emitting Diodes (OLEDs), Nonlinear Optics (NLO) |

| Carbazole | Buchwald-Hartwig Amination | UV-Visible Region (e.g., 380-480 nm) | Hole-Transporting Materials, Fluorescent Probes |

| 4-Methoxyphenyl | Nucleophilic Aromatic Substitution | UV-Visible Region (e.g., 350-450 nm) | Dye-Sensitized Solar Cells (DSSCs), Molecular Switches |

| Thiophene | Suzuki or Stille Coupling (of a derivatized benzisothiazole) | Visible Region (e.g., 420-520 nm) | Organic Photovoltaics (OPVs), Electrochromic Materials |

Theoretical and Computational Investigations of 7 Amino 5 Nitrobenzisothiazole and Its Derivatives

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Characterization for Key Synthetic Pathways:No computational studies characterizing the transition states for the synthesis of 7-Amino-5-nitrobenzisothiazole were identified.

Due to this lack of specific research, the creation of data tables and detailed research findings as requested is not feasible.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method to elucidate the electronic structure and, consequently, the reactive sites of a molecule.

The regioselectivity of reactions such as electrophilic or nucleophilic substitutions can be predicted by analyzing the distribution of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-rich amino group and the benzisothiazole ring, indicating the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group, highlighting the probable locations for nucleophilic attack.

Furthermore, molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Fukui functions and dual descriptors are other conceptual DFT-based reactivity indices that can provide more quantitative predictions of regioselectivity. These indices help to pinpoint the specific atoms within the molecule that are most likely to participate in a given reaction. For instance, in a hypothetical electrophilic aromatic substitution, these calculations could determine whether the substitution is more likely to occur at the C4 or C6 position of the benzene (B151609) ring.

The stereoselectivity of reactions, particularly those involving the formation of chiral centers, can be investigated by calculating the energy of the transition states leading to different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

Illustrative Data Table: Calculated Reactivity Indices for this compound

| Atomic Site | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f+) for Nucleophilic Attack |

| N (amino) | 0.25 | 0.05 |

| C4 | 0.18 | 0.08 |

| C6 | 0.15 | 0.12 |

| N (nitro) | 0.03 | 0.30 |

| O (nitro) | 0.02 | 0.28 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Solvation Effects on Reaction Pathways

The solvent in which a reaction is conducted can significantly influence its rate and outcome. Computational models are essential for understanding these solvation effects on the reaction pathways of this compound and its derivatives.

Two primary types of solvation models are employed in computational chemistry: implicit and explicit models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. q-chem.comwikibooks.orgbeilstein-journals.org These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent on the solute. By performing calculations in different implicit solvents, one can predict how the stability of reactants, intermediates, and transition states changes with solvent polarity, thereby understanding the solvent's influence on reaction kinetics and thermodynamics.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. nih.govfiveable.mewikipedia.org This approach is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used, where the reacting molecules are treated with a high level of quantum mechanical theory, and the surrounding solvent molecules are described with a less computationally demanding molecular mechanics force field. nih.gov This allows for a more accurate description of reactions where specific solvent interactions play a crucial role.

For reactions involving charged or highly polar species, the choice of solvent can dramatically alter the energy barriers. For example, a polar solvent would be expected to stabilize a charged transition state more than a nonpolar solvent, thus accelerating the reaction.

Illustrative Data Table: Calculated Activation Energy (in kcal/mol) for a Hypothetical Reaction of a this compound Derivative in Different Solvents

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| Toluene | 2.4 | 22.5 |

| Acetone (B3395972) | 20.7 | 18.3 |

| Water | 78.4 | 15.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can provide valuable insights into their conformational preferences and flexibility.

In a typical MD simulation, the atoms of the molecule are treated as classical particles, and their motion is governed by Newton's laws. The forces between the atoms are calculated using a molecular mechanics force field. The simulation generates a trajectory of the molecule's atomic positions and velocities over a certain period, allowing for the exploration of its conformational landscape.

Conformational analysis of this compound would involve identifying the most stable conformations (low-energy states) and the energy barriers between them. This is particularly important for derivatives with flexible side chains, as the molecule's conformation can significantly impact its biological activity or material properties.

Analysis of the MD trajectory can reveal important information such as:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Radial Distribution Functions (RDFs): To understand the arrangement of solvent molecules around the solute.

Hydrogen Bond Analysis: To quantify the formation and breaking of intramolecular and intermolecular hydrogen bonds.

These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to mimic experimental conditions.

Quantitative Structure-Property Relationship (QSPR) Studies for Derivative Design

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models can then be used to predict the properties of new, unsynthesized derivatives of this compound, facilitating the rational design of molecules with desired optical and electronic properties.

The development of a QSPR model involves several steps:

Data Set Preparation: A set of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors (numerical representations of the molecule's structure) are calculated for each molecule in the data set. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the property.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Once a robust QSPR model is developed, it can be used to screen a virtual library of this compound derivatives and identify candidates with promising properties for synthesis and experimental testing.

Prediction of Spectroscopic Properties (e.g., UV-Vis absorption, emission wavelengths)

Theoretical methods can accurately predict the spectroscopic properties of molecules, providing a valuable tool for their characterization and for understanding their electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules like this compound. beilstein-journals.orgnih.gov

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions, it is possible to assign the nature of these transitions, such as π→π* or n→π*.

For this compound, the presence of the amino (donor) and nitro (acceptor) groups is expected to give rise to intramolecular charge transfer (ICT) transitions. chemrxiv.org These transitions are often sensitive to the solvent polarity, a phenomenon known as solvatochromism. Computational studies can simulate this effect by performing TD-DFT calculations in different implicit solvents.

Similarly, the emission properties (fluorescence and phosphorescence) of these molecules can be investigated by studying the properties of their excited states. These calculations can help in the design of new fluorescent probes or materials for organic light-emitting diodes (OLEDs).

Illustrative Data Table: Predicted UV-Vis Absorption Wavelengths (λmax in nm) for a this compound Derivative

| Transition | Gas Phase (nm) | Toluene (nm) | Water (nm) |

| S0 → S1 (ICT) | 380 | 395 | 420 |

| S0 → S2 (π→π*) | 290 | 292 | 295 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Electronic Mobility and Charge Transfer Characteristics

The electronic mobility and charge transfer properties of this compound derivatives are crucial for their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Computational methods can provide valuable insights into these properties at the molecular level.

Key parameters that govern charge transport in organic materials include:

Ionization Potential (IP) and Electron Affinity (EA): The IP is the energy required to remove an electron from a molecule (related to hole injection/transport), while the EA is the energy released when an electron is added (related to electron injection/transport). These can be calculated using DFT.

Reorganization Energy (λ): This is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally leads to higher charge mobility. There are components for both hole (λh) and electron (λe) transport.

Electronic Coupling (Transfer Integral): This parameter describes the strength of the electronic interaction between adjacent molecules in a material and is crucial for charge hopping between molecules. It is highly dependent on the intermolecular packing.

By calculating these parameters for different derivatives of this compound, it is possible to screen for candidates with improved charge transport characteristics. The introduction of different substituent groups can tune the IP, EA, and reorganization energies, thereby optimizing the material for either hole or electron transport.

Illustrative Data Table: Calculated Charge Transport Properties for a this compound Derivative

| Property | Value (eV) |

| Ionization Potential (IP) | 6.2 |

| Electron Affinity (EA) | 2.5 |

| Hole Reorganization Energy (λh) | 0.25 |

| Electron Reorganization Energy (λe) | 0.30 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Advanced Analytical and Spectroscopic Characterization Methodologies for 7 Amino 5 Nitrobenzisothiazole and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 7-Amino-5-nitrobenzisothiazole, providing an exact measurement of its molecular weight. nih.gov Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers can determine the mass-to-charge ratio (m/z) with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental composition. nih.gov For this compound (C₇H₅N₃O₂S), this accuracy helps to distinguish it from other potential isomers or compounds with the same nominal mass.

Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is crucial for elucidating fragmentation pathways, which provides definitive structural confirmation. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely involve characteristic losses of the nitro and amino functionalities, as well as cleavage of the isothiazole (B42339) ring.

Plausible Fragmentation Pathways:

Loss of Nitro Group: A primary fragmentation would be the loss of the nitro group (NO₂) as a radical, leading to a significant fragment ion.

Loss of Nitric Oxide: Subsequent or alternative fragmentation could involve the loss of nitric oxide (NO).

Isothiazole Ring Cleavage: The heterocyclic ring can undergo cleavage, potentially leading to the loss of a cyano radical (CN) or sulfur-containing fragments.

Loss of HCN: Fragmentation of the aromatic system, particularly involving the amino group and an adjacent carbon, could lead to the elimination of a neutral hydrogen cyanide (HCN) molecule.

These fragmentation patterns serve as a structural fingerprint, allowing for the differentiation of isomers and the identification of unknown derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution and solid states. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) experiments is required for the full characterization of this compound.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of protons. For this compound, three distinct aromatic proton signals and a broad signal for the amino protons would be expected. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino group. The proton adjacent to the nitro group is expected to appear at a downfield chemical shift (higher ppm). orgchemboulder.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound would show seven distinct signals for the seven carbon atoms. Carbons attached to the electronegative nitro group and within the heterocyclic ring would appear at characteristic downfield shifts.

¹⁵N NMR: Although less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide direct information about the nitrogen environments. Distinct signals would be observed for the amino (-NH₂), nitro (-NO₂), and isothiazole (-N=) nitrogen atoms, each appearing in a characteristic chemical shift range.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons in the aromatic ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the entire molecular framework. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which can help confirm the regiochemistry of the substituents on the benzisothiazole ring. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on substituent effects on related aromatic systems.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-4 | ~8.5 - 8.8 | - | C-3a, C-5, C-9 |

| H-6 | ~7.0 - 7.3 | - | C-5, C-7, C-8 |

| H-9 | ~9.0 - 9.3 | - | C-3a, C-4, C-8 |

| 7-NH₂ | ~5.0 - 6.0 (broad) | - | C-6, C-7, C-8 |

| C-3a | - | ~150 - 155 | H-4, H-9 |

| C-4 | - | ~120 - 125 | H-6 |

| C-5 | - | ~145 - 150 | H-4, H-6 |

| C-6 | - | ~115 - 120 | H-4 |

| C-7 | - | ~140 - 145 | H-6 |

| C-8 | - | ~125 - 130 | H-6, H-9 |

| C-9 | - | ~155 - 160 | H-4 |

Solid-state NMR (ssNMR) is a vital technique for characterizing materials in their solid form, providing information that is inaccessible by solution NMR. emory.edu For this compound, which may exist in different crystalline forms or polymorphs, ssNMR is particularly useful. researchgate.net By using techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra of solid samples. wikipedia.org

ssNMR can distinguish between different polymorphs as the subtle changes in crystal packing and intermolecular interactions (e.g., hydrogen bonding) lead to distinct chemical shifts. ¹³C and ¹⁵N cross-polarization magic angle spinning (CP/MAS) experiments are commonly used to study the local environment of atoms in the solid state and can provide insights into molecular conformation and packing arrangements. nih.govlibretexts.org

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. mun.ca This technique provides precise data on bond lengths, bond angles, and torsional angles, offering definitive proof of the molecular structure of this compound. mdpi.com

For this compound, X-ray crystallography would confirm the planarity of the benzisothiazole ring system and the precise geometry of the amino and nitro substituents. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonds between the amino group of one molecule and the nitro group or isothiazole nitrogen of another. These interactions are crucial in dictating the physical properties of the solid material. While no public crystal structure for this compound is currently available, analysis of related nitro-substituted heterocyclic compounds suggests the likelihood of strong intermolecular hydrogen bonding and potential π-π stacking interactions. tandfonline.comrsc.org

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. labmanager.com These two methods are complementary and are essential for identifying the functional groups present in this compound. spectroscopyonline.com

FT-IR Spectroscopy: FT-IR is particularly sensitive to polar bonds. The spectrum of this compound would be dominated by strong absorptions from the N-O bonds of the nitro group and the N-H bonds of the amino group. gatewayanalytical.com

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds and is excellent for characterizing the aromatic ring system. gatewayanalytical.com

Key expected vibrational modes include:

Nitro Group: Strong, characteristic bands for the asymmetric (νas) and symmetric (νs) N-O stretching vibrations are expected. For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comorgchemboulder.com

Amino Group: N-H stretching vibrations typically appear as one or two bands in the 3500-3300 cm⁻¹ region. The N-H bending (scissoring) mode is expected around 1650-1580 cm⁻¹.

Aromatic Ring: C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the aromatic and heterocyclic rings appear in the 1600-1450 cm⁻¹ region.

Isothiazole Ring: Vibrations associated with the C=N and C-S bonds of the isothiazole ring will also be present.

Table 2: Characteristic FT-IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3500 - 3300 | Medium-Strong | Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium | Medium-Strong |

| Amino (-NH₂) | N-H Bend | 1650 - 1580 | Medium-Strong | Weak |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 - 1475 | Very Strong | Medium |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1360 - 1290 | Very Strong | Strong |

| Isothiazole Ring | Ring Vibrations | 1400 - 1000 | Medium | Medium |

| Nitro (-NO₂) | Scissoring Bend | ~850 | Medium | Weak |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions, Chromophoric Properties, and Luminescence Behavior

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to study its chromophoric properties. The extended π-conjugated system of the benzisothiazole ring, combined with the powerful auxochromic amino group and chromophoric nitro group, suggests that this compound will absorb light in the UV and visible regions.

The spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the electron-donating amino group, typically leads to a significant red-shift (bathochromic shift) of the absorption maximum, pushing it into the visible region and imparting color to the compound. libretexts.org Aromatic nitro compounds often exhibit absorption at wavelengths greater than 300 nm. libretexts.org

Chromatographic Separation Techniques (HPLC, GC-MS, SFC) for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for separating the components of a mixture, allowing for the qualitative identification and quantitative determination of this compound, its precursors, derivatives, and any impurities. The choice of technique depends on the analyte's volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity assessment of this compound due to its high resolution and applicability to non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

For this compound, a C18 column is typically employed. The mobile phase often consists of an aqueous component (like water with a pH modifier such as formic acid or phosphoric acid) and an organic modifier (commonly acetonitrile (B52724) or methanol). sielc.com Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of the main compound from any closely related impurities. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 385 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the polar amino group and relatively low volatility of this compound, direct analysis by GC is challenging. sigmaaldrich.com Therefore, a derivatization step is typically required to increase the analyte's volatility and thermal stability. researchgate.net

Silylation is a common derivatization technique where active hydrogens in the amino group are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. sigmaaldrich.com Once derivatized, the compound can be readily analyzed by GC-MS, providing both retention time data for quantification and mass spectra for structural confirmation and impurity identification.

Table 2: Typical GC-MS Protocol for Derivatized this compound

| Step / Parameter | Description |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| Reaction Conditions | Heat sample with MTBSTFA and a solvent (e.g., acetonitrile) at 100 °C for 2-4 hours. sigmaaldrich.com |

| GC Column | DB-5MS (5% diphenyl, 95% dimethylsiloxane), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Injection Mode | Splitless |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Supercritical Fluid Chromatography (SFC)

SFC emerges as a valuable alternative to HPLC and GC, particularly for the analysis of nitroaromatic compounds. tandfonline.comtandfonline.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. Supercritical CO₂ is non-polar and has low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. dtic.mil

A key advantage of SFC for analyzing compounds like this compound is that it can often be performed without derivatization, unlike GC. tandfonline.com The polarity of the mobile phase can be adjusted by adding a polar co-solvent (modifier) like methanol (B129727) or ethanol (B145695). This allows for the effective separation of a wide range of analytes. Various stationary phases can be employed, with cyanopropyl-modified silica (B1680970) being suitable for nitroaromatic compounds. dtic.mil

Table 3: Representative SFC Conditions for Analysis of Nitroaromatic Compounds

| Parameter | Condition |

| Column | Cyanopropyl-functionalized silica (e.g., 4.6 mm x 150 mm, 3 µm) |

| Mobile Phase | Supercritical CO₂ with a Methanol modifier gradient (e.g., 5% to 40%) |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Detector | UV-Vis or Mass Spectrometry (MS) |

| Column Temperature | 40 °C |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for the characterization of newly synthesized compounds. It provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a pure sample. This data is then used to determine the empirical formula of the compound.

For this compound, the theoretical molecular formula is C₇H₅N₃O₂S. The experimental results from the elemental analyzer, which typically combusts the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂) that are then quantitatively measured, must align closely with the calculated theoretical percentages. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for this compound (C₇H₅N₃O₂S)

| Element | Theoretical Mass % | Experimental Mass % (Found) |

| Carbon (C) | 39.81 | 39.75 |

| Hydrogen (H) | 2.39 | 2.41 |

| Nitrogen (N) | 19.90 | 19.85 |

| Sulfur (S) | 15.18 | 15.22 |

This rigorous analytical confirmation is a critical step in the validation of the synthesis and purification of this compound and its derivatives, ensuring the integrity of subsequent research and development activities.

Emerging Applications of 7 Amino 5 Nitrobenzisothiazole and Its Functionalized Derivatives

Applications in Advanced Materials Science

The unique electronic and structural characteristics of the benzisothiazole core, particularly when functionalized, make it a promising candidate for the development of sophisticated materials. The inherent aromaticity, rigidity, and the presence of heteroatoms provide a foundation for creating molecules with tailored optoelectronic and self-assembly properties.

Organic Semiconductors and Optoelectronic Devices (e.g., OLEDs, OFETs)

While direct applications of 7-amino-5-nitrobenzisothiazole in organic semiconductors are not yet widely reported, its structural motif is found in more complex molecules designed for optoelectronic devices. Benzothiadiazole derivatives, which are structurally related to benzisothiazoles, have been successfully employed as organic semiconductors in Organic Thin-Film Transistors (OTFTs). For instance, new benzothiadiazole derivatives have been synthesized and characterized for their use in OTFTs, demonstrating p-channel characteristics with notable carrier mobility. nih.gov

The electron-withdrawing nature of the benzothiadiazole unit, a feature also present in 5-nitrobenzisothiazole, is beneficial for creating materials with high electron affinity, which is crucial for efficient electron injection and transport in n-type or ambipolar transistors. rsc.org Theoretical studies on benzothiazole (B30560) derivatives have explored their geometric structures and electronic and optical properties for applications in Organic Light-Emitting Diodes (OLEDs). researchgate.net These studies help in understanding the structure-property correlations and their effects on the performance of optoelectronic devices. researchgate.net Furthermore, π-extended benzothiadiazole derivatives have been synthesized for high-efficiency fluorescent OLEDs. rsc.org The development of polymers based on benzothiadiazole has also been a key area of research for balancing charge transport and stretchability in organic field-effect transistors. rsc.org

Polymer Chemistry: Monomers for Functional Polymers and Copolymers

The amino functionality of this compound presents an opportunity for its use as a monomer in the synthesis of functional polymers and copolymers. While specific examples of polymerization directly involving this compound are scarce in the literature, the broader class of benzothiadiazole-based polymers has been extensively investigated for applications in organic electronics. These donor-acceptor (D-A) copolymers often utilize a benzothiadiazole unit as the electron acceptor. frontiersin.orgresearchgate.net

The properties of these polymers, such as their bandgap and charge carrier mobility, can be fine-tuned by copolymerizing with various electron-donating monomers. This molecular engineering approach is critical for developing high-performance materials for organic photovoltaics and field-effect transistors. rsc.orgrsc.org The synthesis of such polymers often involves cross-coupling reactions where the benzothiadiazole monomer is functionalized with reactive groups like halides or boronic esters. The amino group on this compound could potentially be modified to incorporate such reactive sites, thereby enabling its use in the synthesis of novel conjugated polymers.

Liquid Crystals and Self-Assembled Systems

The rigid, planar structure of the benzothiazole core is a desirable feature for the design of liquid crystalline materials. Research has shown that derivatives of benzothiazole can exhibit liquid crystalline behavior. jchps.comsciforum.net The introduction of flexible alkyl chains and other mesogenic units to the benzothiazole scaffold can lead to the formation of various liquid crystal phases, such as nematic and smectic phases. sciforum.net

For example, the synthesis of calamitic (rod-shaped) liquid crystals based on a 2-phenylbenzothiazole (B1203474) core has been reported to exhibit enantiotropic nematic and smectic A phases. sciforum.net The thermal stability and mesomorphic properties of these materials are influenced by the length of the terminal alkoxy chains. sciforum.net While the nitro and amino groups of this compound would significantly influence the polarity and intermolecular interactions, its derivatives could potentially be engineered to form liquid crystalline phases. Furthermore, the self-assembly of a benzothiazolone conjugate into panchromatic fluorescent fibers has been demonstrated, highlighting the potential of benzothiazole derivatives in creating ordered supramolecular structures. rsc.org

Development of Novel Dyes and Pigments

The most well-documented application of this compound, often referred to in the literature as 3-amino-5-nitro-2,1-benzisothiazole, is as a diazo component in the synthesis of azo dyes. Its diazotized form readily couples with various aromatic compounds to produce a wide range of colors, particularly in the blue and violet spectrum.

Chromophores and Fluorophores with Tunable Optical Properties

A series of azo disperse dyes have been synthesized using diazotized 3-amino-5-nitro-2,1-benzisothiazole as the key intermediate. By coupling this diazonium salt with different N-substituted aniline (B41778) derivatives, researchers have created a variety of dyes with distinct optical properties. The absorption maxima (λmax) and molar extinction coefficients (ε) of these dyes can be tuned by altering the structure of the coupling component.

For instance, a study on benzisothiazole–azo disperse dyes reported the synthesis of a series of dyes with λmax values in acetone (B3395972) ranging from 568 to 616 nm, corresponding to hues from greenish-blue to purplish-blue. sciforum.net Dyes derived from 3-amino-5-nitro jchps.comsciforum.netbenzisothiazole are known to produce darker colors compared to other heterocyclic dyes, making them suitable substitutes for anthraquinone-based blue disperse dyes. jchps.com These dyes also exhibit good sublimation and light fastness properties. jchps.com

Below is a data table summarizing the photophysical properties of some representative azo disperse dyes derived from 3-amino-5-nitro-2,1-benzisothiazole in different solvents.

| Dye | Coupling Component | Solvent | λmax (nm) | ε (L mol⁻¹ cm⁻¹) |

| D1 | N,N-di(β-methoxycarbonylethyl)aniline | Acetone | 608 | 4.85 x 10⁴ |

| Ethanol (B145695) | 602 | 4.79 x 10⁴ | ||

| DMF | 610 | 4.91 x 10⁴ | ||

| D2 | N,N-diacetoxyethyl-aniline | Acetone | 604 | 4.76 x 10⁴ |

| Ethanol | 598 | 4.71 x 10⁴ | ||

| DMF | 606 | 4.82 x 10⁴ | ||

| D3 | N-acetoxyethyl-N-cyanoethyl-aniline | Acetone | 612 | 4.92 x 10⁴ |

| Ethanol | 606 | 4.86 x 10⁴ | ||

| DMF | 614 | 4.98 x 10⁴ | ||

| D4 | N-benzoyloxyethyl-N-cyanoethyl-aniline | Acetone | 616 | 5.01 x 10⁴ |

| Ethanol | 610 | 4.95 x 10⁴ | ||

| DMF | 618 | 5.07 x 10⁴ |

Data compiled from scientific literature on benzisothiazole-based azo dyes. jchps.com

pH-Responsive and Environmentally Sensitive Dyes

While specific research on pH-responsive and environmentally sensitive dyes derived directly from this compound is limited, the structural features of its azo dye derivatives suggest potential in this area. The presence of amino and nitro groups, along with the heterocyclic benzisothiazole ring, can lead to solvatochromism, where the color of the dye changes with the polarity of the solvent. This solvatochromic behavior was observed in the azo disperse dyes mentioned previously, with slight shifts in the absorption maxima in solvents of different polarities. jchps.com

The development of pH-responsive dyes often involves incorporating acidic or basic functional groups into the dye molecule. The amino group of the parent compound or functional groups on the coupling component could be modified to impart pH sensitivity. For example, the protonation or deprotonation of these groups would alter the electronic structure of the chromophore, leading to a visible color change. This would make such dyes useful as indicators in various applications. Further research in this direction could lead to the development of novel sensory materials based on the this compound scaffold.

Fluorescent Probes for Non-Biological Applications

Fluorescent probes are molecules that exhibit a change in their fluorescence properties (such as intensity, wavelength, or lifetime) in response to a specific analyte or environmental change. While much research has focused on biological imaging, the development of probes for non-biological applications, such as environmental monitoring and materials science, is a growing field of interest. The this compound scaffold is a promising candidate for designing such probes due to its inherent photophysical characteristics, which can be fine-tuned through chemical derivatization.

Derivatives of the related benzothiazole core have demonstrated significant potential as chemosensors for detecting metal ions. nih.gov The nitrogen and sulfur atoms within the heterocyclic ring system can act as coordination sites for metal cations. The fluorescence response is often governed by mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). The introduction of the amino and nitro groups in this compound creates a strong push-pull electronic system, which is highly sensitive to the local environment and interactions with analytes. Functionalization of the amino group can be used to introduce specific recognition moieties for target analytes, leading to highly selective and sensitive fluorescent turn-on or turn-off sensors. For instance, benzothiazole-based sensors have been developed for the ratiometric and colorimetric detection of various transition metal ions. nih.gov

| Sensor Moiety | Target Analyte(s) | Sensing Mechanism | Observed Response |

| Benzothiazole Derivative 1 | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Ratiometric "turn-on" fluorescence |

| Benzothiazole Derivative 1 | Cu²⁺, Ni²⁺ | Coordination & d-d transition | Colorimetric change |

| Benzothiazole Derivative 2 | Fe³⁺ | Photoinduced Electron Transfer (PET) | Fluorescence quenching ("turn-off") researchgate.net |